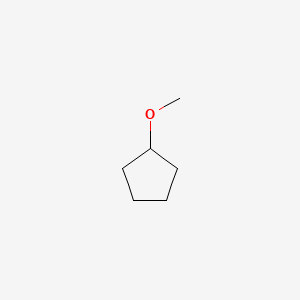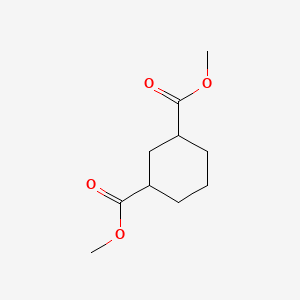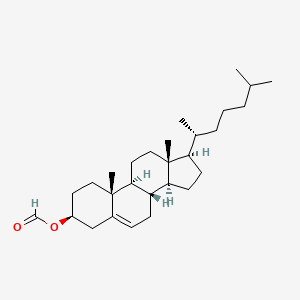
Formiato de Colesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . Cholesterol’s structure consists of a central sterol nucleus of four hydrocarbon rings, which are hydrogen and carbon atoms with a circular arrangement .
Synthesis Analysis
Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .Molecular Structure Analysis
The molecular formula of cholesterol is C27H46O, i.e., it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . It is a cholestanoid with cholestane, which has a double bond at the 5,6-position as well as a 3-beta-hydroxy group .Chemical Reactions Analysis
The process of cholesterol synthesis is described in the following. In brief, two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .Physical And Chemical Properties Analysis
Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow .Aplicaciones Científicas De Investigación
- Los investigadores han explorado nanopartículas conjugadas con colesterol para la administración dirigida de fármacos a tejidos o células específicas, mejorando la eficacia terapéutica y minimizando los efectos secundarios .
- Además, ciertos derivados del colesterol poseen actividad antimicrobiana contra bacterias, hongos y virus. Sus propiedades antioxidantes contribuyen a la protección celular contra el estrés oxidativo .
- Los investigadores exploran cristales líquidos a base de colesterol por sus propiedades ópticas únicas, incluyendo los efectos de birrefringencia y polarización .
- Al modificar las moléculas de colesterol, los científicos diseñan gelificantes con propiedades específicas, como la resistencia mecánica y la capacidad de respuesta a señales ambientales .
- Los derivados del colesterol marcados con fluorescencia ayudan a los investigadores a estudiar balsas lipídicas, endocitosis y tráfico intracelular .
Aplicaciones de Administración de Fármacos
Compuestos Anticancerígenos, Antimicrobianos y Antioxidantes
Cristales Líquidos a Base de Colesterol
Gelificantes a Base de Colesterol
Aplicaciones de Bioimagen
Aplicaciones Sintéticas
En resumen, los compuestos a base de colesterol ofrecen una plataforma versátil para la administración de fármacos, la bioimagen y las aplicaciones bioactivas. Sus características estructurales únicas y sus diversas funcionalidades continúan inspirando investigaciones innovadoras en diversos campos científicos . ¡Si deseas obtener más información sobre alguna área específica, no dudes en preguntar! 😊
Mecanismo De Acción
Direcciones Futuras
The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment . This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cholesterol Formate can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Formic acid", "Thionyl chloride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Cholesterol is first reacted with formic acid and thionyl chloride in the presence of pyridine to form cholesterol formate.", "The resulting cholesterol formate is then hydrolyzed with sodium hydroxide to form cholesterol.", "Cholesterol is then reacted with hydrochloric acid and methanol to form cholesterol hydrochloride.", "The cholesterol hydrochloride is then reacted with sodium hydroxide to form cholesterol.", "Finally, cholesterol is reacted with formic acid and thionyl chloride in the presence of pyridine to form cholesterol formate." ] } | |
| 4351-55-7 | |
Fórmula molecular |
C28H46O2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |
Clave InChI |
YEYCQJVCAMFWCO-KZTPHDLDSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC=O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |
| 4351-55-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of cholesterol formate?
A1: Cholesterol formate (also known as cholest-5-en-3-yl formate) is a cholesterol derivative. Its molecular formula is C28H46O2 and its molecular weight is 414.66 g/mol []. Researchers have investigated its dipole moment in various solvents [].
Q2: How does the structure of cholesterol formate affect its properties and potential applications?
A2: Cholesterol formate, being a cholesterol derivative, exhibits liquid crystalline properties. The presence of the formate ester influences its dipole moment and, consequently, its self-assembly behavior in different solvents []. This behavior is crucial for its potential applications in drug delivery systems, as exemplified by its use in formulating oridonin-loaded nano-micelles []. Further research is needed to fully elucidate the structure-activity relationship of cholesterol formate and its analogs.
Q3: What analytical techniques have been employed to study cholesterol formate?
A3: Infrared spectroscopy has been a key technique to investigate the phase transitions of cholesterol formate []. This technique provides insights into molecular vibrations and interactions within the compound, which are crucial for understanding its behavior in different environments. Additionally, dipole moment measurements have been utilized to characterize its polarity and potential interactions with solvents [].
Q4: Has cholesterol formate been explored in the context of glioblastoma research?
A4: Interestingly, a recent study identified cholesterol formate as one of the six key metabolites implicated in glioblastoma development []. While the exact role of this compound in the disease remains unclear, its presence in the metabolic profile of glioblastoma warrants further investigation. This finding highlights the potential of metabolomics studies in uncovering novel therapeutic targets and diagnostic biomarkers for complex diseases like glioblastoma.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


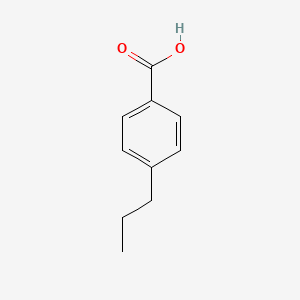

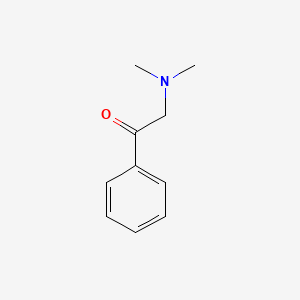
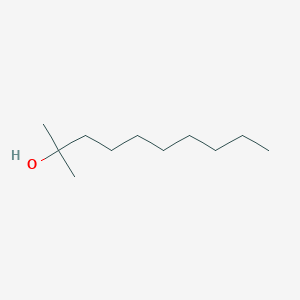
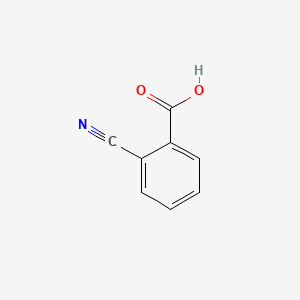
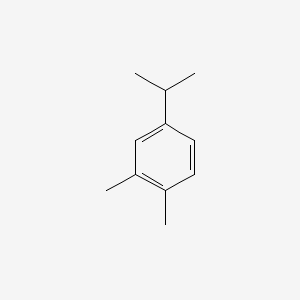

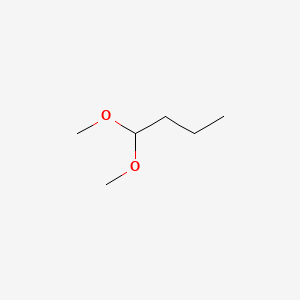
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)


